

Lipoxamycin's Potent Inhibition of Serine Palmitoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lipoxamycin

Cat. No.: B1675562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of **lipoxamycin** on serine palmitoyltransferase (SPT), a critical enzyme in the sphingolipid biosynthesis pathway. The document details the inhibitory concentration (IC50) of **lipoxamycin**, outlines a comprehensive experimental protocol for its determination, and situates SPT within its broader signaling context.

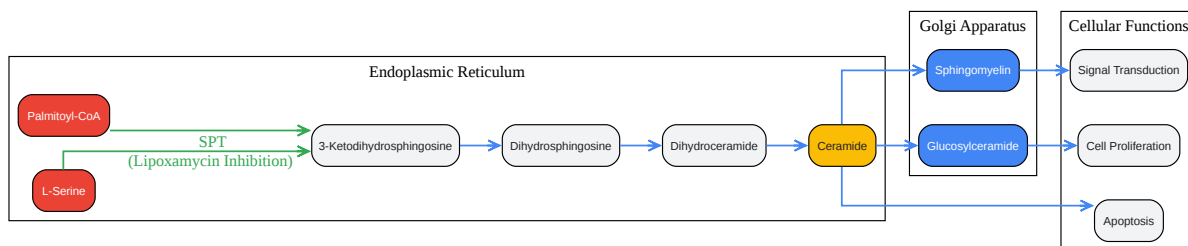
Core Data: Lipoxamycin's Inhibitory Potency

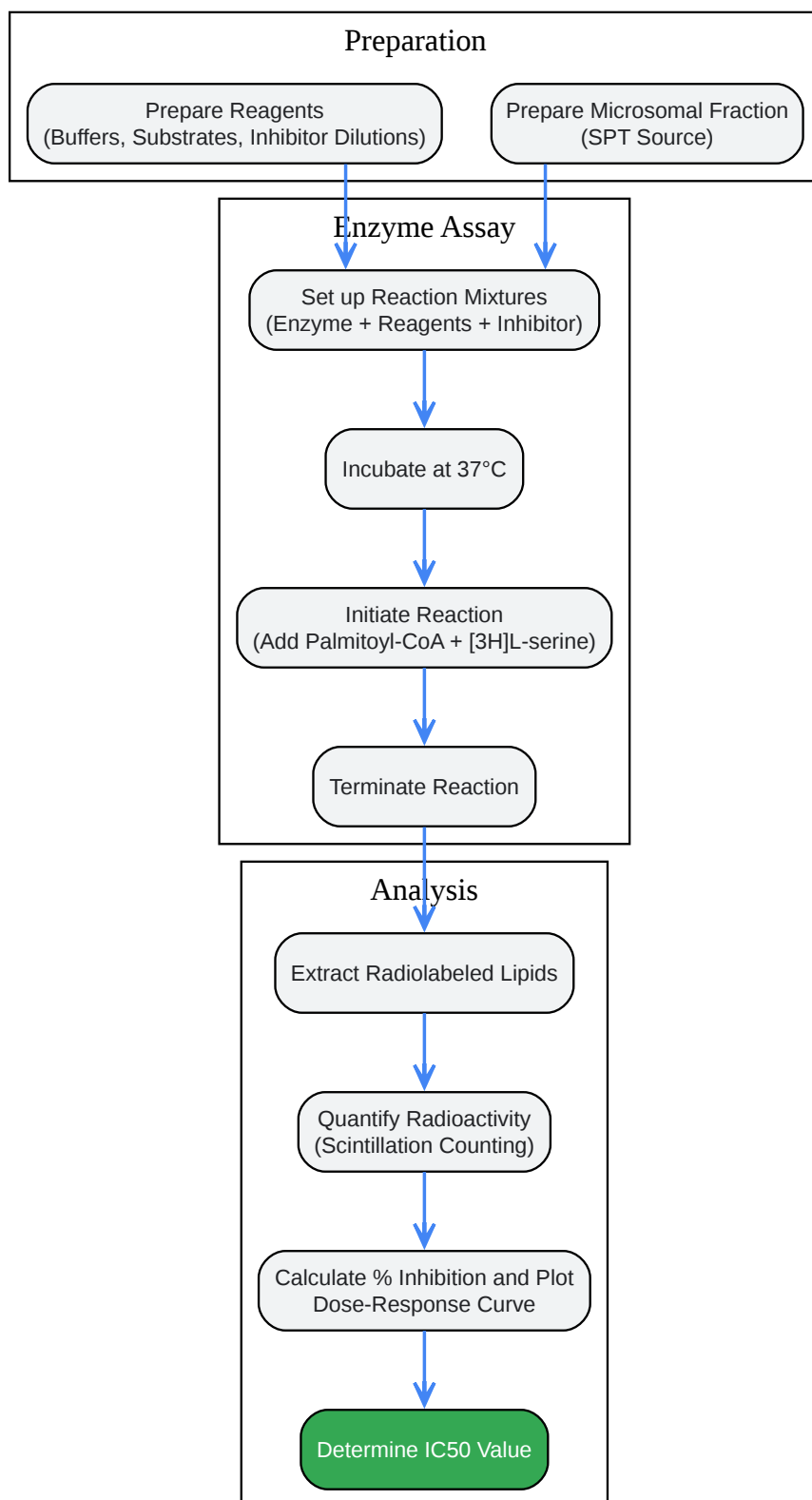
Lipoxamycin is a potent inhibitor of serine palmitoyltransferase. The half-maximal inhibitory concentration (IC50) has been determined to be 21 nM.^{[1][2][3][4]} This value highlights the strong affinity of **lipoxamycin** for SPT and underscores its potential as a tool for studying the sphingolipid pathway and as a lead compound in drug development.

Compound	Target Enzyme	IC50 Value
Lipoxamycin	Serine Palmitoyltransferase (SPT)	21 nM

Signaling Pathway: The Role of Serine Palmitoyltransferase in Sphingolipid Biosynthesis

Serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids. This crucial pathway generates a diverse array of bioactive lipids that are integral components of cellular membranes and play key roles in signal transduction, cell proliferation, differentiation, and apoptosis. The pathway begins with the condensation of L-serine and palmitoyl-CoA by SPT to form 3-ketodihydrosphingosine. This is subsequently converted to ceramide, the central hub of sphingolipid metabolism, which can be further metabolized to form more complex sphingolipids such as sphingomyelin, glucosylceramide, and gangliosides.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Serine palmitoyltransferase assembles at ER-mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- To cite this document: BenchChem. [Lipoxamycin's Potent Inhibition of Serine Palmitoyltransferase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675562#lipoxamycin-ic50-value-for-serine-palmitoyltransferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com